![molecular formula C15H21NO3S B11159747 N-cyclohexyl-2-(ethylsulfonyl)benzamide](/img/structure/B11159747.png)
N-cyclohexyl-2-(ethylsulfonyl)benzamide
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Overview
Description
N-cyclohexyl-2-(ethylsulfonyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a cyclohexyl group and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(ethylsulfonyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods
For industrial production, the compound can be synthesized using benzothiazole disulfide and cyclohexylamine in the presence of an inorganic or organic alkaline catalyst . This method does not require an oxidant, making it suitable for large-scale production. The catalyst used can be recycled, and the process generates minimal waste.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-2-(ethylsulfonyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-cyclohexyl-2-(ethylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions with biological molecules, influencing various biochemical pathways . These interactions can lead to antibacterial, antioxidant, and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-(ethylsulfanyl)benzamide: This compound is structurally similar but contains a sulfanyl group instead of a sulfonyl group.
N-cyclohexylbenzothiazole-2-sulphenamide: Another related compound with a benzothiazole core.
Uniqueness
N-cyclohexyl-2-(ethylsulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H21NO3S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-ethylsulfonylbenzamide |
InChI |
InChI=1S/C15H21NO3S/c1-2-20(18,19)14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17) |
InChI Key |
SHABADGJDINOBM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2CCCCC2 |
Origin of Product |
United States |
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